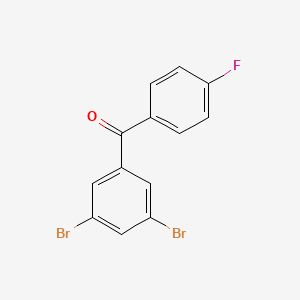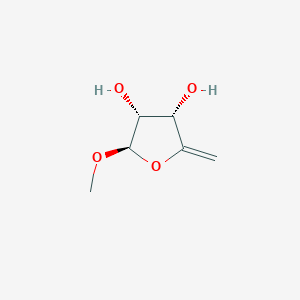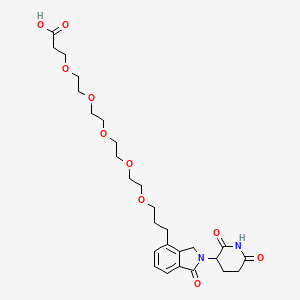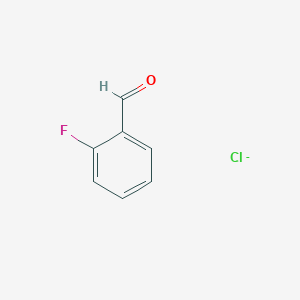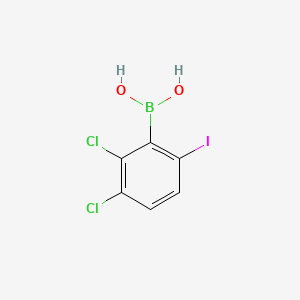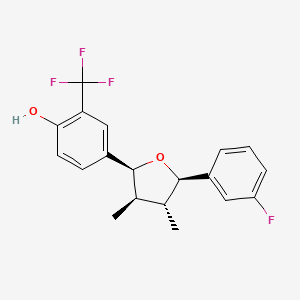
Antifungal agent 19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.
Wissenschaftliche Forschungsanwendungen
Antifungal agent 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
Wirkmechanismus
The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:
Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.
Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:
Azoles: Inhibit ergosterol synthesis but have different binding sites.
Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.
Echinocandins: Inhibit glucan synthesis in the cell wall.
List of Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.
Eigenschaften
Molekularformel |
C19H18F4O2 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1 |
InChI-Schlüssel |
BZSUBFFEWPIHQV-BNFWDCBASA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Kanonische SMILES |
CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


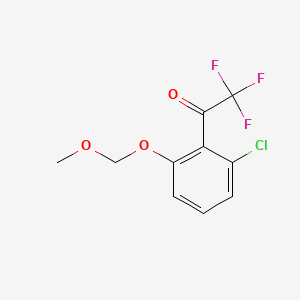
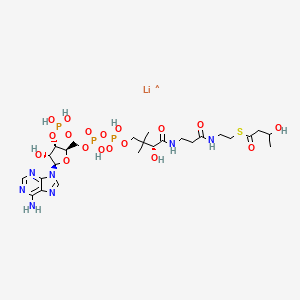
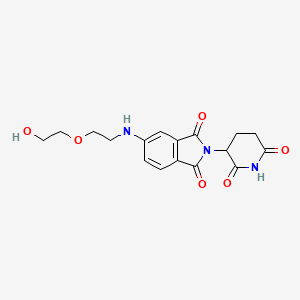
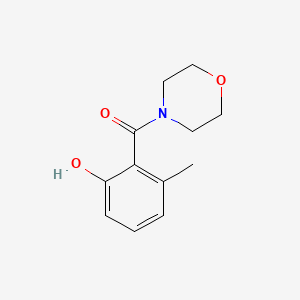
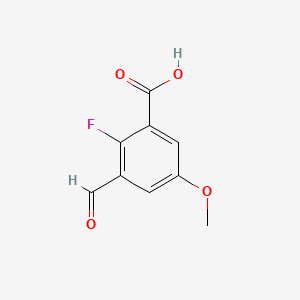
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
